molecular formula C13H19NO5S B11766674 ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol

Cat. No.: B11766674
M. Wt: 301.36 g/mol
InChI Key: WIVOVWFFMKOSMX-VXGBXAGGSA-N
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Description

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is a stereochemically defined morpholine derivative. Its structure comprises:

  • A morpholine ring (a six-membered heterocycle with one oxygen atom).
  • Hydroxymethyl groups at the 2- and 6-positions, enhancing polarity and hydrogen-bonding capacity.
  • A tosyl group (4-methylbenzenesulfonyl) at the 4-position, which introduces sulfonic acid ester functionality, often used as a leaving group or to modulate reactivity in synthetic chemistry.

This compound’s stereochemistry (2R,6R) is critical for its biological and chemical interactions, as evidenced by studies on related morpholine derivatives (e.g., (2R,6R)-hydroxynorketamine) where stereochemistry dictates pharmacological activity .

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

[(2R,6R)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m1/s1

InChI Key

WIVOVWFFMKOSMX-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](O[C@H](C2)CO)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced by reacting the intermediate product with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the final compound.

Industrial Production Methods: Industrial production of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative with reduced functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the design of novel therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(2R,6S)-4-Dodecyl-2,6-dimethylmorpholine
  • Key Features :
    • A dodecyl chain (C12H25) at the 4-position and methyl groups at 2,6-positions.
    • Stereochemistry: (2R,6S) configuration.
  • Comparison :
    • Lipophilicity : The dodecyl chain increases hydrophobicity, enhancing membrane permeability compared to the polar hydroxymethyl groups in the target compound.
    • Applications : Used in agrochemicals (e.g., tridemorph as a fungicide) .
    • Reactivity : Lacks reactive tosyl groups, making it more stable under physiological conditions.
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate
  • Key Features :
    • Pyrrolidinylmethyl group at the 4-position (introduces a secondary amine).
    • Oxalate salt form improves solubility.
  • Comparison: Polarity: The oxalate counterion enhances aqueous solubility compared to the neutral tosyl group. Pharmacological Potential: Pyrrolidine derivatives often target neurotransmitter receptors (e.g., opioid or adrenergic systems), suggesting possible CNS applications .
(4-Iodopyridine-2,6-diyl)dimethanol
  • Key Features :
    • Pyridine ring (aromatic nitrogen heterocycle) with hydroxymethyl groups at 2,6-positions and iodine at 4-position.
  • Comparison :
    • Electronic Effects : Iodine’s electronegativity and heavy atom properties enable applications in radiochemistry or halogen bonding.
    • Solubility : Hydroxymethyl groups mimic the target compound’s polarity but lack morpholine’s oxygen-mediated hydrogen bonding .

Pharmacologically Relevant Analogues

(2R,6R)-Hydroxynorketamine (HNK)
  • Key Features: Morpholine derivative with ketamine metabolism. (2R,6R) stereochemistry critical for AMPA receptor activation and antinociceptive effects.
  • Comparison: Mechanism: Unlike the target compound, (2R,6R)-HNK acts via AMPA receptor-dependent pathways, producing delayed antinociception (24-hour post-administration) without opioid receptor involvement .

Metabolic and Pharmacokinetic Considerations

  • Tosyl Group : Likely cleaved in vivo via esterases, releasing sulfonic acid derivatives. This contrasts with dodecyl or pyrrolidinylmethyl groups, which undergo oxidative metabolism (e.g., CYP450 enzymes) .
  • Hydroxymethyl Groups : May undergo glucuronidation, enhancing excretion compared to methyl or halogen substituents .

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